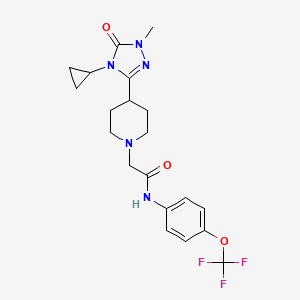

2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N5O3/c1-26-19(30)28(15-4-5-15)18(25-26)13-8-10-27(11-9-13)12-17(29)24-14-2-6-16(7-3-14)31-20(21,22)23/h2-3,6-7,13,15H,4-5,8-12H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCCEOVXEAEMNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic molecule that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of several key functional groups:

- Piperidine ring : Known for its diverse biological activities.

- Triazole moiety : Often associated with antibacterial and antifungal properties.

- Acetamide structure : Contributes to the overall stability and bioactivity of the molecule.

The molecular formula is , with a molecular weight of 415.5 g/mol.

Antimicrobial Properties

Research indicates that compounds containing triazole and piperidine moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives possess strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the cyclopropyl group may enhance the binding affinity to bacterial targets, leading to increased efficacy.

Enzyme Inhibition

The compound is also hypothesized to act as an inhibitor of key enzymes involved in various biological pathways. For example, derivatives of piperidine have been reported to inhibit acetylcholinesterase (AChE), which plays a crucial role in neurotransmission . This inhibition can lead to potential applications in treating neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects may involve:

- Binding to specific receptors or enzymes : The structural features allow for interactions with biological targets.

- Modulation of signaling pathways : By affecting enzyme activity, the compound can influence various physiological processes.

Case Studies

- Antibacterial Screening : A study evaluating similar compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that the compound may exhibit comparable or enhanced antibacterial properties.

- Enzyme Inhibition Studies : Compounds with similar structures have shown strong inhibitory effects on urease and AChE . The potential for this compound to serve as a urease inhibitor could be particularly valuable in treating conditions like kidney stones.

Comparative Analysis

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues and Differences

The compound shares structural motifs with other acetamide-based triazolone derivatives. A notable analogue is 2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS: 732994-04-6), which replaces the piperidine-1-yl group with a sulfanyl (-S-) linker .

Pharmacological Implications

- Target Compound : The piperidine group may enhance blood-brain barrier penetration compared to the sulfanyl-containing analogue, given its basic nitrogen and lower polarity .

- Analogous Compound : The sulfanyl linker could increase metabolic susceptibility (e.g., oxidation to sulfoxide) but may improve solubility due to higher polarity .

Methodological Considerations for Similarity Assessment

Structural similarity analysis relies on descriptors like molecular fingerprints, topology, and pharmacophore alignment.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can purity be validated?

Answer:

The synthesis of structurally complex acetamide derivatives typically involves multi-step reactions. A general approach includes:

Condensation reactions : Reacting a piperidine-triazole intermediate with activated acetamide precursors under reflux conditions (e.g., using pyridine as a catalyst) .

Recrystallization : Purification via ethanol recrystallization to remove unreacted starting materials .

Validation :

- HPLC : Quantify purity using reverse-phase chromatography with ammonium acetate buffer (pH 6.5) for mobile phase optimization .

- Single-crystal X-ray diffraction : Confirm stereochemistry and molecular conformation (mean C–C bond deviation: ~0.004 Å; R factor: ≤0.056) .

Basic: What analytical techniques are critical for structural characterization?

Answer:

Key methods include:

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

Prioritize assays based on structural analogs (e.g., triazole/piperidine derivatives):

- Antiproliferative activity : MTT assay against cancer cell lines (e.g., IC50 determination) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the triazole moiety .

- Membrane permeability : Caco-2 cell monolayer models to assess bioavailability .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

Use statistical Design of Experiments (DoE) to minimize trial-and-error:

| Factor | Range | Optimal Value |

|---|---|---|

| Catalyst (Zeolite Y-H) | 0.005–0.02 M | 0.01 M |

| Temperature | 120–160°C | 150°C |

| Solvent | Pyridine/DMF | Pyridine (reflux) |

- Response surface methodology identifies interactions between variables (e.g., catalyst concentration vs. temperature) .

- Machine learning models (e.g., COMSOL-integrated AI) predict optimal conditions using historical reaction data .

Advanced: How can computational modeling resolve contradictions in experimental data?

Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., energy barriers for cyclopropane ring formation) .

- Molecular dynamics simulations : Predict binding affinities to biological targets (e.g., RMSD <2.0 Å for stable ligand-receptor complexes) .

- Data-driven feedback : Integrate ICReDD’s hybrid computational-experimental workflows to refine hypotheses .

Advanced: How to address discrepancies between in vitro and in vivo efficacy?

Answer:

Pharmacokinetic profiling :

- Assess metabolic stability using liver microsomes (e.g., t1/2 >30 mins for viability) .

- LC-MS/MS quantifies plasma concentration-time curves .

Metabolite identification : Use high-resolution mass spectrometry to detect oxidative metabolites (e.g., hydroxylation at the piperidine ring) .

Toxicogenomics : RNA-seq to evaluate off-target effects in animal models .

Advanced: What strategies enhance structure-activity relationship (SAR) studies for analog design?

Answer:

- Bioisosteric replacement : Substitute trifluoromethoxy with methoxy or chloro groups to modulate lipophilicity (clogP: 2.5–3.5) .

- Fragment-based design : Screen piperidine-triazole fragments against target libraries (e.g., kinase panels) .

- Crystallographic docking : Align analogs into X-ray-resolved binding pockets (e.g., steric clashes <1.5 Å) .

Advanced: How to validate target engagement in complex biological systems?

Answer:

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts (±5°C) .

- Photoaffinity labeling : Incorporate azide/alkyne tags into the acetamide backbone for pull-down assays .

- CRISPR-Cas9 knockout models : Correlate gene deletion with loss of compound efficacy (e.g., IC50 increase ≥10-fold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.